molecular formula C13H11BrN2O2S B5485056 N'-(4-bromophenyl)sulfonylbenzenecarboximidamide

N'-(4-bromophenyl)sulfonylbenzenecarboximidamide

Cat. No.: B5485056
M. Wt: 339.21 g/mol
InChI Key: VFPYBWPXYLLUJQ-UHFFFAOYSA-N
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Description

N’-(4-bromophenyl)sulfonylbenzenecarboximidamide is an organic compound that features a sulfonyl group attached to a benzenecarboximidamide moiety, with a bromine atom substituted at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-bromophenyl)sulfonylbenzenecarboximidamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with benzenecarboximidamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a proton acceptor, facilitating the formation of the desired product.

    Step 1: Dissolve 4-bromobenzenesulfonyl chloride in an appropriate solvent, such as dichloromethane.

    Step 2: Add benzenecarboximidamide to the solution.

    Step 3: Introduce a base (e.g., triethylamine) to the reaction mixture.

    Step 4: Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.

    Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N’-(4-bromophenyl)sulfonylbenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromophenyl)sulfonylbenzenecarboximidamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonylbenzenecarboximidamide derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

N’-(4-bromophenyl)sulfonylbenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-bromophenyl)sulfonylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide
  • N’-(4-fluorophenyl)sulfonylbenzenecarboximidamide
  • N’-(4-methylphenyl)sulfonylbenzenecarboximidamide

Uniqueness

N’-(4-bromophenyl)sulfonylbenzenecarboximidamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for the development of novel therapeutic agents and materials.

Properties

IUPAC Name

N'-(4-bromophenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S/c14-11-6-8-12(9-7-11)19(17,18)16-13(15)10-4-2-1-3-5-10/h1-9H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPYBWPXYLLUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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